molecular formula C20H20F3N3O2 B10900854 2-Amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B10900854
M. Wt: 391.4 g/mol
InChI Key: SYQHYZSWHICRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{4-METHOXY-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a quinoline backbone, a trifluoroethoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-METHOXY-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-METHOXY-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-METHOXY-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-{4-METHOXY-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE apart is its combination of a quinoline core with a trifluoroethoxy group, which imparts unique electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H20F3N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

2-amino-4-[4-methoxy-3-(2,2,2-trifluoroethoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H20F3N3O2/c1-27-17-7-6-12(8-13(17)10-28-11-20(21,22)23)18-14-4-2-3-5-16(14)26-19(25)15(18)9-24/h6-8H,2-5,10-11H2,1H3,(H2,25,26)

InChI Key

SYQHYZSWHICRRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)COCC(F)(F)F

Origin of Product

United States

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